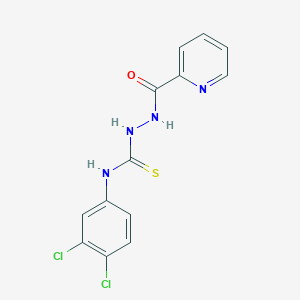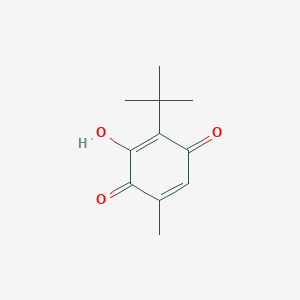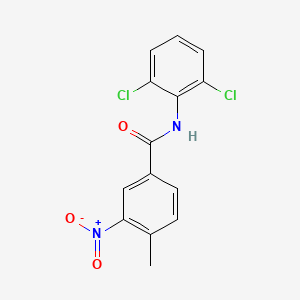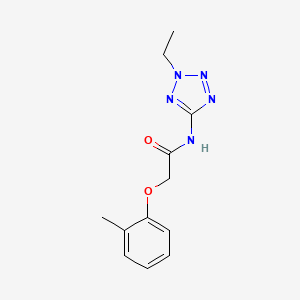
N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide exerts its therapeutic effects through various mechanisms. It inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound scavenges free radicals and reduces oxidative stress, which plays a crucial role in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It inhibits the expression of certain genes that are involved in cancer cell proliferation and inflammation. This compound also regulates the activity of certain signaling pathways that play a role in cellular processes such as cell growth and differentiation. Furthermore, this compound reduces oxidative stress and protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its effects in various animal models of cancer and inflammation. Additionally, the development of novel formulations of this compound that improve its solubility and stability could enhance its therapeutic potential. Overall, the research on this compound has promising implications for the development of new cancer and anti-inflammatory therapies.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It also suppresses the production of inflammatory cytokines and reduces oxidative stress.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-7-13(17)8-11(2)15(10)18-16(19)12-5-4-6-14(9-12)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYXADGQKNQFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)


![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)

![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)

![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)


![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
